molecular formula C10H7BrO3S B13016989 Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13016989
M. Wt: 287.13 g/mol
InChI Key: UHYONMZNOCMIMW-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate (CAS RN: 13134-76-4) is a benzo[b]thiophene derivative with a hydroxy group at position 3, a bromo substituent at position 5, and a methyl ester at position 2. This compound is characterized by its molecular formula C₁₀H₈O₃S and molecular weight 208.23 g/mol, with a melting point of 107–108°C . The benzo[b]thiophene core, combined with electron-withdrawing (bromo) and hydrogen-bonding (hydroxy) groups, makes it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C10H7BrO3S

Molecular Weight

287.13 g/mol

IUPAC Name

methyl 5-bromo-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H7BrO3S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4,12H,1H3

InChI Key

UHYONMZNOCMIMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Methyl Thioglycolate with Halogenated Benzonitriles

A key step in synthesizing the benzo[b]thiophene scaffold involves the cyclocondensation of methyl thioglycolate with substituted benzonitriles under basic conditions. This method, adapted from Beck and others, has been optimized for halogenated substrates to yield 3-substituted benzo[b]thiophenes efficiently.

  • Procedure: Methyl thioglycolate is reacted with 2-nitro- or 2-fluorobenzonitriles bearing halogen substituents (e.g., 5-bromo-2-fluorobenzonitrile) in the presence of a base such as triethylamine in DMSO.
  • Conditions: Heating at 100 °C for 2 hours under conductive heating or microwave irradiation at 130 °C for 11–35 minutes.
  • Outcome: This yields 3-aminobenzo[b]thiophene intermediates in high yields (65–96%) with simple work-up by filtration after quenching in ice-water.
  • Example: Using 5-bromo-2-fluorobenzonitrile, the corresponding 3-aminobenzo[b]thiophene is obtained, which can be further transformed into the brominated target compound.

Deaminative Bromination to Introduce Bromine at the 5-Position

The amino group at the 3-position of the benzo[b]thiophene intermediate can be converted to a bromine substituent via deaminative bromination:

  • Reagents: tert-Butyl nitrite and copper(II) bromide in acetonitrile.
  • Mechanism: The amino group is diazotized and replaced by bromine.
  • Yield: This step proceeds with excellent yield, providing the 5-bromo derivative directly and efficiently.

Selective Bromination of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate

An alternative approach involves direct bromination of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate:

  • Reagents: Bromine or brominating agents in the presence of suitable catalysts.
  • Conditions: Controlled temperature and stoichiometry to ensure selective substitution at the 5-position.
  • Notes: This method requires careful control to avoid polybromination or substitution at undesired positions.

Synthesis via 2-Bromo-6-fluorobenzaldehyde Intermediate (Patent Method)

A patented method describes the synthesis of 4-bromobenzo[b]thiophene derivatives, which can be adapted for the 5-bromo isomer:

  • Step 1: Reaction of 2-bromo-6-fluorobenzaldehyde with alkali and halogenated methyl mercaptan to form 2-chloro(bromo)methylthio-6-bromobenzaldehyde.
  • Step 2: Formation of a quaternary phosphonium salt by reaction with triphenylphosphine.
  • Step 3: Treatment of the phosphonium salt with sodium hydride under nitrogen at low temperature, followed by extraction and purification to yield bromobenzo[b]thiophene derivatives.
  • Adaptation: Subsequent functional group transformations can introduce the hydroxyl and methyl ester groups at the desired positions.

Hydrolysis and Esterification Steps

Following the formation of the benzo[b]thiophene core, hydrolysis of ester intermediates and subsequent methylation can be performed:

  • Hydrolysis: Treatment with lithium hydroxide in a mixture of THF, methanol, and water under reflux to convert esters to carboxylic acids.
  • Esterification: Reflux with methanol and acid catalysts to form methyl esters.
  • Purification: Acidification and flash chromatography yield the pure methyl ester derivatives.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Cyclocondensation of methyl thioglycolate with 5-bromo-2-fluorobenzonitrile Methyl thioglycolate, 5-bromo-2-fluorobenzonitrile, Et3N, DMSO 100 °C, 2 h or 130 °C microwave, 11–35 min 65–96 High yield, simple work-up, scalable
Deaminative bromination of 3-aminobenzo[b]thiophene tert-Butyl nitrite, CuBr2, acetonitrile Room temp, short reaction time Excellent Direct bromination, high selectivity
Selective bromination of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate Bromine, catalyst Controlled temp, stoichiometry Moderate to high Requires careful control to avoid overbromination
Phosphonium salt route from 2-bromo-6-fluorobenzaldehyde (patent) 2-bromo-6-fluorobenzaldehyde, triphenylphosphine, NaH 0–140 °C, 1–6 h Not specified Multi-step, suitable for scale-up, adaptable
Hydrolysis and methylation of ester intermediates LiOH, THF/MeOH/H2O; MeOH, acid catalyst Reflux overnight 73–83 (overall) Standard ester hydrolysis and formation

Research Findings and Analysis

  • Microwave-assisted cyclocondensation significantly reduces reaction time while maintaining high yields, making it a preferred method for synthesizing the benzo[b]thiophene core with halogen substituents.
  • Deaminative bromination offers a direct and efficient route to introduce bromine at the 5-position, avoiding multi-step halogenation procedures.
  • The phosphonium salt method provides a novel synthetic route with potential for large-scale production, though it involves more steps and requires careful handling of reactive intermediates.
  • Hydrolysis and esterification steps are well-established and provide reliable access to the methyl ester functionality with good overall yields.
  • Selective bromination of the hydroxybenzo[b]thiophene precursor is feasible but demands precise control to prevent side reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by electron-withdrawing groups (e.g., the ester moiety), which activate the aromatic ring toward electrophilic or nucleophilic pathways.

Reaction TypeReagents/ConditionsProductsYieldSource
Buchwald–Hartwig Coupling Pd(OAc)₂, XPhos, K₃PO₄, 150°C (microwave)Aryl/alkylamine derivatives85–92%
SNAr with Amines CuI, L-proline, DMF, 80°C5-Amino-3-hydroxybenzo[b]thiophene-2-carboxylate78%
  • The bromine can be replaced by amines or thiols via transition metal-catalyzed coupling or classical nucleophilic aromatic substitution (SNAr). For example, microwave-assisted Buchwald–Hartwig amination achieves high yields of arylaminated products .

Oxidation and Reduction Reactions

The hydroxyl and ester groups enable redox transformations:

Oxidation

The 3-hydroxy group is oxidized to a ketone using strong oxidizing agents:
3 OHKMnO4/H2SO43 oxo\text{3 OH}\xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4}\text{3 oxo}

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂SO₄, 60°C, 4 hMethyl 5-bromo-3-oxobenzo[b]thiophene-2-carboxylate65%
CrO₃Acetic acid, refluxSame as above58%

Reduction

The ester group is reduced to a primary alcohol:
COOCH3LiAlH4CH2OH\text{COOCH}_3\xrightarrow{\text{LiAlH}_4}\text{CH}_2\text{OH}

Reducing AgentConditionsProductYieldSource
LiAlH₄Dry THF, 0°C to reflux5-Bromo-3-hydroxybenzo[b]thiophene-2-methanol72%

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions:

ConditionsReagentsProductYieldSource
Acidic HydrolysisHCl (6M), reflux, 8 h5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid88%
Basic HydrolysisNaOH (2M), EtOH, 70°CSame as above91%

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution, though the bromine and ester groups direct incoming electrophiles to specific positions:

ReactionReagentsPosition SubstitutedProductSource
Nitration HNO₃/H₂SO₄, 0°CC-4 or C-6Nitro-substituted derivatives

Functional Group Interconversion

The hydroxyl group participates in etherification or acetylation:

ReactionReagentsProductYieldSource
Acetylation Ac₂O, pyridine, RTMethyl 5-bromo-3-acetoxybenzo[b]thiophene-2-carboxylate95%
Methylation CH₃I, K₂CO₃, DMFMethyl 5-bromo-3-methoxybenzo[b]thiophene-2-carboxylate83%

Cycloaddition Reactions

The compound acts as a dienophile in Diels–Alder reactions, forming fused bicyclic systems:

DienophileConditionsProductYieldSource
1,3-ButadieneToluene, 110°C, 24 hBenzo thieno[3,2-b]pyran derivative67%

Key Mechanistic Insights

  • Steric and Electronic Effects : The 3-hydroxy group participates in intramolecular hydrogen bonding, stabilizing transition states during substitution.

  • Microwave Assistance : Coupling reactions (e.g., Buchwald–Hartwig) benefit from microwave irradiation, reducing reaction times from hours to minutes .

This compound’s versatility in substitution, redox, and cycloaddition reactions makes it invaluable for synthesizing bioactive molecules and functional materials.

Scientific Research Applications

Antimicrobial Applications

Research indicates that methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate exhibits significant antimicrobial properties, particularly against resistant strains of bacteria such as Mycobacterium tuberculosis. The presence of the bromine atom enhances its efficacy by increasing the compound's ability to penetrate bacterial cell walls.

Case Study: Antimicrobial Efficacy

A study demonstrated that this compound inhibited the growth of Mycobacterium tuberculosis at concentrations as low as 50 µM. The mechanism is believed to involve the inhibition of enzymes critical for bacterial cell wall synthesis, making it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. It has shown cytotoxic effects on several cancer cell lines, including those resistant to conventional therapies.

Comparative Analysis of Anticancer Activity

CompoundIC50 Value (µM)Notes
This compound<10Highly effective across multiple cancer lines
Doxorubicin20Standard chemotherapeutic agent
Other benzo[b]thiophene derivativesVariesGenerally less effective

Future Directions and Research Opportunities

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the molecular interactions and mechanisms underlying its antimicrobial and anticancer effects.
  • Structural Modifications : Synthesis of analogs to enhance potency and selectivity for specific targets.
  • In Vivo Studies : Evaluation of pharmacokinetics and therapeutic efficacy in animal models to assess potential clinical applications.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects. For example, thiophene derivatives are known to inhibit kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzo[b]thiophene Core

Methyl 3-Hydroxybenzo[b]thiophene-2-Carboxylate (CAS 13134-76-4)
  • Structure : Lacks the 5-bromo substituent.
  • Properties : Similar melting point (107–108°C) but lower molecular weight (192.23 g/mol ).
  • Reactivity : The absence of bromo reduces opportunities for cross-coupling reactions, limiting its utility in late-stage functionalization .
Ethyl 3-Hydroxybenzo[b]thiophene-2-Carboxylate (CAS 5556-20-7)
  • Properties : Longer alkyl chain may lower melting point and increase lipophilicity.
  • Applications : Ethyl esters are often used in prodrug design due to improved bioavailability .
Methyl 5-Chloro-3-Hydroxythiophene-2-Carboxylate (CAS 96232-69-8)
  • Structure: Chloro instead of bromo; thiophene (non-benzo-fused) core.
  • Reactivity : Chloro’s weaker electron-withdrawing effect compared to bromo results in slower nucleophilic substitution.

Functional Group Modifications

Methyl 5-Aminobenzo[b]thiophene-2-Carboxylate (CAS 20699-85-8)
  • Structure: Amino group at position 5 instead of bromo.
  • Properties: Amino group enhances solubility in polar solvents and enables conjugation reactions.
  • Applications : Used in fluorescent probes due to amine’s ability to form Schiff bases .
Methyl 3-Amino-5-Bromothiophene-2-Carboxylate (CAS 107818-55-3)
  • Structure: Amino at position 3; bromo at position 5; non-benzo-fused thiophene.
  • Reactivity: Amino and bromo groups allow sequential functionalization (e.g., Buchwald–Hartwig amination).
  • Pharmacology : Similar structures are intermediates in antiviral agents .
Methyl 5-Bromo-3-((tert-Butoxycarbonyl)Amino)Thiophene-2-Carboxylate
  • Structure : Protected amine (Boc) at position 3.
  • Synthesis : Boc group stabilizes amines during multi-step syntheses.
  • Utility : Common in peptide mimetics and protease inhibitors .

Derivatives with Heterocyclic or Aromatic Modifications

5-(3-Bromophenyl)Thiophene-2-Carboxylic Acid
  • Structure : Bromophenyl substituent on thiophene.
  • Applications : Aromatic rings enhance binding to hydrophobic pockets in enzyme active sites.
  • Molecular Weight : 283.14 g/mol , higher than the target compound due to phenyl group .
Methyl Benzo[b]Thiophene-2-Carboxylate (CAS 22913-24-2)
  • Structure: No substituents on the benzo[b]thiophene core.
  • Properties : Lower polarity and higher volatility due to lack of hydroxy/bromo groups.
  • Applications : Found in organic semiconductors and OLED materials .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
Target Compound Benzo[b]thiophene 3-OH, 5-Br, 2-COOMe 208.23 107–108 Pharmaceutical intermediates
Methyl 3-Hydroxybenzo[b]thiophene-2-carboxylate Benzo[b]thiophene 3-OH, 2-COOMe 192.23 107–108 Agrochemical synthesis
Ethyl 3-Hydroxybenzo[b]thiophene-2-carboxylate Benzo[b]thiophene 3-OH, 2-COOEt 206.25 N/A Prodrug development
Methyl 5-Chloro-3-hydroxythiophene-2-carboxylate Thiophene 3-OH, 5-Cl, 2-COOMe 192.63 N/A Kinase inhibitor intermediates
Methyl 5-Aminobenzo[b]thiophene-2-carboxylate Benzo[b]thiophene 5-NH₂, 2-COOMe 207.25 N/A Fluorescent probes

Biological Activity

Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a carboxylate ester moiety, which contribute to its unique chemical properties. The molecular formula is C10H8BrO3SC_{10}H_8BrO_3S with a molecular weight of approximately 301.16 g/mol. The compound's structure allows for various interactions with biological targets, enhancing its pharmacological potential.

Synthesis Methods

The synthesis of this compound can be achieved through several methods. A common approach involves the bromination of the corresponding benzo[b]thiophene derivative followed by esterification reactions. Research indicates that microwave-assisted synthesis techniques can improve yields and reduce reaction times significantly .

Anticancer Properties

This compound has demonstrated promising anticancer activity in various studies. For instance, derivatives of benzo[b]thiophene have been shown to inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)15Apoptosis induction
A549 (lung cancer)20Cell cycle arrest
HeLa (cervical cancer)18Inhibition of proliferation

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. Studies show that it exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. For instance, it has shown inhibitory effects on PIM kinases, which are implicated in tumorigenesis. This selective inhibition could provide a therapeutic avenue for developing targeted cancer therapies .

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated morphological changes indicative of apoptosis .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, suggesting its potential as an antimicrobial agent .

Q & A

Q. What are the key synthetic strategies for preparing Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzo[b]thiophene core. A common approach includes:

Esterification : Methylation of the carboxylic acid precursor (e.g., benzo[b]thiophene-2-carboxylic acid derivatives) using methanol and acid catalysts under reflux .

Bromination : Electrophilic bromination at the 5-position using reagents like NBS (N-bromosuccinimide) in DCM or CCl₄, with careful control of temperature to avoid over-substitution .

Hydroxylation : Introduction of the 3-hydroxy group via directed ortho-metalation or oxidation of a protected intermediate (e.g., using BBr₃ for demethylation of a methoxy precursor) .
Critical Step : Protect the hydroxyl group during esterification/bromination to prevent side reactions.

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry using coupling patterns. For example, the 5-bromo substituent deshields adjacent protons, while the 3-hydroxy group shows a broad singlet (~5 ppm) .
  • IR Spectroscopy : Identify O–H (3200–3600 cm⁻¹), ester C=O (1720–1740 cm⁻¹), and aromatic C–Br (600–800 cm⁻¹) stretches .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 301.1 for C₁₀H₇BrO₃S) .
  • TLC : Monitor reaction progress using silica gel and ethyl acetate/hexane (1:3); typical Rf = 0.4–0.5 .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer :
  • Stability : The ester group is hydrolytically sensitive; avoid prolonged exposure to moisture. The bromo substituent is light-sensitive.
  • Storage : Store below 4°C in amber vials under inert gas (N₂/Ar) .
  • Solubility : Soluble in DCM, THF, and DMSO; sparingly soluble in water (<0.1 mg/mL at 25°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structural confirmation?

  • Methodological Answer :
  • Case Study : If NMR shows unexpected splitting for the 3-hydroxy proton, consider tautomerism or hydrogen bonding. Use variable-temperature NMR (VT-NMR) to assess dynamic effects .
  • X-ray Crystallography : Resolve ambiguities by growing single crystals via slow evaporation in DCM/hexane. Compare with analogous structures (e.g., Methyl benzo[b]thiophene-2-carboxylate, CCDC 1735-13-3) .
  • DFT Calculations : Simulate NMR shifts using Gaussian or ORCA to verify experimental data .

Q. How to optimize bromination regioselectivity without forming di- or tri-substituted byproducts?

  • Methodological Answer :
  • Directed Bromination : Use a directing group (e.g., hydroxyl or methoxy at 3-position) to steer bromine to the 5-position.
  • Conditions : NBS (1.1 eq.) in dry DCM at –20°C, with catalytic FeCl₃ (0.05 eq.) .
  • Monitoring : Use LC-MS to detect over-bromination early; quench reaction at 80% conversion .

Q. What strategies prevent ester hydrolysis during hydroxyl group deprotection?

  • Methodological Answer :
  • Protection/Deprotection :

Protect the hydroxyl as a TBS ether before esterification.

Deprotect using TBAF in THF at 0°C to minimize ester cleavage .

  • Alternative Routes : Synthesize the hydroxyl group last via oxidation (e.g., NaIO₄/RuCl₃) of a 3-methyl precursor .

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